molecular formula C16H13ClO5 B6410983 3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261935-84-5

3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6410983
CAS No.: 1261935-84-5
M. Wt: 320.72 g/mol
InChI Key: IFZPRRLSWUSWLL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes both chloro and methoxycarbonyl functional groups

Properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-12-6-10(5-11(7-12)15(18)19)9-3-4-14(17)13(8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZPRRLSWUSWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692045
Record name 4'-Chloro-5-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-84-5
Record name 4'-Chloro-5-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the chlorination of a methoxycarbonyl-substituted benzene derivative, followed by further functionalization to introduce the methoxy group at the desired position. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
  • 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid

Uniqueness

Compared to similar compounds, 3-(4-Chloro-3-methoxycarbonylphenyl)-5-methoxybenzoic acid has a unique combination of functional groups that confer distinct chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

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